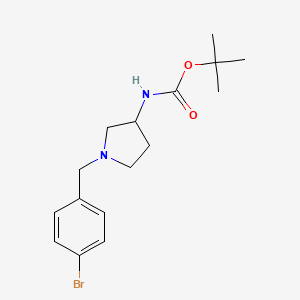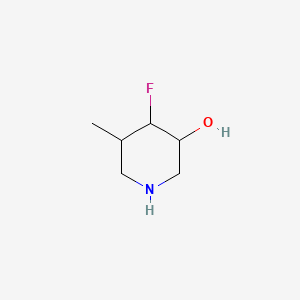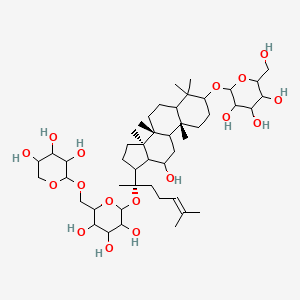
5-Amino-3-chloro-2,4-difluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthetic route includes nitration, selective reduction, diazotization, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-chloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while substitution reactions can produce a variety of substituted benzoic acids.
Applications De Recherche Scientifique
5-Amino-3-chloro-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
3-Chloro-2,4-difluorobenzoic acid: Similar structure but without the amino group, affecting its chemical reactivity and biological activity.
2-Amino-3,4-difluorobenzoic acid: Lacks the chloro substituent, which can influence its chemical properties and applications.
Uniqueness
5-Amino-3-chloro-2,4-difluorobenzoic acid is unique due to the combination of amino, chloro, and difluoro substituents on the benzene ring. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4ClF2NO2 |
|---|---|
Poids moléculaire |
207.56 g/mol |
Nom IUPAC |
5-amino-3-chloro-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,11H2,(H,12,13) |
Clé InChI |
OUAGHQXYIVXPQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1N)F)Cl)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14780283.png)







![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)


![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)

